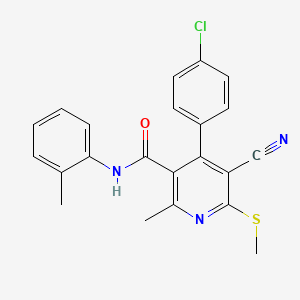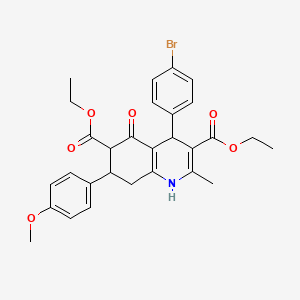
4-(4-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-6-(methylsulfanyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-clorofenil)-5-ciano-2-metil-N-(2-metilfenil)-6-(metilsulfanil)piridina-3-carboxamida es un compuesto orgánico sintético que pertenece a la familia de las carboxamidas de piridina. Este compuesto se caracteriza por su estructura compleja, que incluye un grupo clorofenilo, un grupo ciano y un grupo metilsulfanil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-(4-clorofenil)-5-ciano-2-metil-N-(2-metilfenil)-6-(metilsulfanil)piridina-3-carboxamida normalmente implica reacciones orgánicas de varios pasos. Los materiales de partida suelen incluir piridinas sustituidas, clorobencenos y tioles. Las rutas sintéticas comunes pueden incluir:
Sustitución Nucleofílica: Introducción del grupo clorofenilo mediante reacciones de sustitución nucleofílica.
Ciclización: Formación del anillo de piridina mediante reacciones de ciclización.
Interconversión de Grupos Funcionales: Introducción de los grupos ciano y metilsulfanil mediante reacciones de interconversión de grupos funcionales.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente incluirían la optimización de las rutas sintéticas para maximizar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, condiciones de reacción controladas (temperatura, presión, pH) y técnicas de purificación como la recristalización o la cromatografía.
Análisis de las Reacciones Químicas
Tipos de Reacciones
4-(4-clorofenil)-5-ciano-2-metil-N-(2-metilfenil)-6-(metilsulfanil)piridina-3-carboxamida puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El grupo metilsulfanil puede oxidarse para formar sulfóxidos o sulfonas.
Reducción: El grupo ciano puede reducirse para formar aminas.
Sustitución: El grupo clorofenilo puede participar en reacciones de sustitución aromática electrófila.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como el peróxido de hidrógeno (H₂O₂) o el ácido m-cloroperbenzoico (m-CPBA) en condiciones suaves.
Reducción: Reactivos como el hidruro de aluminio y litio (LiAlH₄) o la hidrogenación catalítica.
Sustitución: Reactivos como los halógenos (Br₂, Cl₂) o los agentes nitrantes (HNO₃/H₂SO₄).
Productos Principales
Oxidación: Formación de sulfóxidos o sulfonas.
Reducción: Formación de aminas primarias o secundarias.
Sustitución: Formación de compuestos aromáticos sustituidos.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-6-(methylsulfanyl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Reagents such as halogens (Br₂, Cl₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su posible actividad biológica, incluyendo propiedades antimicrobianas o anticancerígenas.
Medicina: Se explora como posible agente terapéutico debido a su estructura química única.
Industria: Se utiliza en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 4-(4-clorofenil)-5-ciano-2-metil-N-(2-metilfenil)-6-(metilsulfanil)piridina-3-carboxamida dependería de su aplicación específica. En los sistemas biológicos, puede interactuar con dianas moleculares como enzimas o receptores, modulando su actividad. Las vías implicadas podrían incluir la inhibición de la actividad enzimática, la interrupción de los procesos celulares o la inducción de la apoptosis en las células cancerosas.
Comparación Con Compuestos Similares
Compuestos Similares
4-(4-clorofenil)-5-ciano-2-metil-N-(2-metilfenil)-6-(metilsulfanil)piridina-3-carboxamida: comparte similitudes estructurales con otras carboxamidas de piridina, como:
Singularidad
La singularidad de 4-(4-clorofenil)-5-ciano-2-metil-N-(2-metilfenil)-6-(metilsulfanil)piridina-3-carboxamida radica en su combinación específica de grupos funcionales, que pueden conferir una reactividad química y una actividad biológica distintas en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C22H18ClN3OS |
|---|---|
Peso molecular |
407.9 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-6-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C22H18ClN3OS/c1-13-6-4-5-7-18(13)26-21(27)19-14(2)25-22(28-3)17(12-24)20(19)15-8-10-16(23)11-9-15/h4-11H,1-3H3,(H,26,27) |
Clave InChI |
SJJGYMUGKWTGQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C2=C(N=C(C(=C2C3=CC=C(C=C3)Cl)C#N)SC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methoxybenzyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634806.png)
![methyl 2-[2-(4-tert-butylphenyl)-4-hydroxy-3-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11634808.png)
![2-(3-{(E)-[1-(2-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11634812.png)
![(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11634824.png)
![(5Z)-1-(3-ethoxyphenyl)-5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11634835.png)

![(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11634839.png)
![N-Benzyl-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide](/img/structure/B11634840.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)glycinamide](/img/structure/B11634841.png)

![N-[4-({4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B11634851.png)
![ethyl 2-{2-(3-chlorophenyl)-3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11634852.png)

